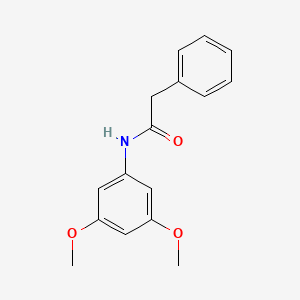
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of acetamide derivatives and has been extensively studied for its unique properties.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DPA has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, DPA has been used as a plant growth regulator and a pesticide. In materials science, DPA has been studied for its potential use in the synthesis of new materials with unique properties.
Mécanisme D'action
The exact mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. In cancer cells, DPA has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain proteins. In fungi and bacteria, DPA has been shown to inhibit the growth and reproduction of these organisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects. In animal studies, DPA has been shown to reduce inflammation and oxidative stress, which are factors that contribute to the development of various diseases. DPA has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In plants, DPA has been shown to promote growth and increase resistance to environmental stressors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPA in lab experiments is its relative ease of synthesis and availability. DPA is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using DPA in lab experiments is its potential toxicity. DPA has been shown to be toxic to some organisms at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DPA. One area of interest is the development of new materials using DPA as a building block. DPA has been shown to have unique properties that make it an attractive candidate for the synthesis of new materials with unique properties. Another area of interest is the development of new drugs based on DPA. DPA has shown promise as a potential treatment for various diseases, and further research may lead to the development of new drugs based on its structure and properties. Finally, further research is needed to fully understand the mechanism of action of DPA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DPA involves the reaction of 3,5-dimethylaniline with 3-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, DPA. The synthesis method is relatively simple and can be carried out on a large scale, making DPA readily available for research purposes.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-5-4-6-16(10-12)20-11-17(19)18-15-8-13(2)7-14(3)9-15/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPBIMRUUFDHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)

![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)
![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)

![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)